

Confirming ML390's Specificity for DHODH: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ML390

Cat. No.: B1574280

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This guide provides an objective comparison of **ML390**, a potent inhibitor of dihydroorotate dehydrogenase (DHODH), with other known DHODH inhibitors. We present supporting experimental data, detailed protocols for key validation assays, and visualizations to clarify the scientific context.

ML390: A Selective DHODH Inhibitor

ML390 is a small molecule that has been identified as a potent inhibitor of human DHODH, an enzyme crucial for the de novo pyrimidine biosynthesis pathway. Its discovery stemmed from a high-throughput phenotypic screen for compounds that could induce myeloid differentiation in acute myeloid leukemia (AML) cells. Subsequent target identification efforts, including genetic resistance studies and in vitro enzymatic assays, pinpointed DHODH as the molecular target of **ML390**. Further confirmation was provided by X-ray crystallography, which elucidated the binding mode of **ML390** to the DHODH protein.

A key characteristic that substantiates DHODH as the primary target of **ML390** is the observation that its cellular effects can be reversed by the addition of uridine to the cell culture medium. This "uridine rescue" phenomenon bypasses the enzymatic block imposed by **ML390**, replenishing the pyrimidine pool necessary for cell proliferation and survival.

Comparative Analysis of DHODH Inhibitors

To contextualize the potency of **ML390**, it is essential to compare its activity with other well-characterized DHODH inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

Compound	Target	IC50 (μM)	Notes
ML390	Human DHODH	0.56[1]	Identified through a phenotypic screen for AML differentiation.
Brequinar	Human DHODH	~0.0052 - 0.02	A potent, well-studied DHODH inhibitor.
Teriflunomide	Human DHODH	~0.6	Active metabolite of Leflunomide, an approved drug for autoimmune diseases.
Leflunomide	Human DHODH	2.5	A pro-drug for Teriflunomide.
ASLAN003	Human DHODH	0.035	An orally active DHODH inhibitor.

Specificity Profile of ML390

While **ML390** has been demonstrated to be a potent DHODH inhibitor, a comprehensive public profile of its selectivity against a broad panel of other enzymes, such as kinases, is not readily available. Initial screenings against a kinase panel reportedly did not identify any significant off-target kinase activity, supporting its specificity towards DHODH. However, for a complete understanding of its off-target effects, further broad-based selectivity screening data would be beneficial.

Experimental Protocols

To facilitate the replication and validation of findings related to **ML390**'s specificity, we provide detailed methodologies for two key experiments.

In Vitro DHODH Inhibition Assay (Colorimetric DCIP Assay)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of the chromogenic indicator 2,6-dichloroindophenol (DCIP).

Materials:

- Recombinant human DHODH protein
- Tris-HCl buffer (50 mM, pH 8.0)
- Potassium chloride (KCl, 150 mM)
- Triton X-100 (0.05%)
- Coenzyme Q10 (100 μ M)
- DCIP (200 μ M)
- Dihydroorotic acid (DHO, 500 μ M)
- **ML390** or other test inhibitors
- 96-well microplate
- Microplate reader capable of measuring absorbance at 600-650 nm

Procedure:

- Prepare the reaction buffer: Combine Tris-HCl, KCl, and Triton X-100.
- Prepare inhibitor solutions: Dissolve **ML390** and other inhibitors in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions of the stock solution.
- Set up the reaction: In a 96-well plate, add the reaction buffer, Coenzyme Q10, and DCIP to each well.

- **Add inhibitor:** Add the desired concentration of **ML390** or control vehicle (e.g., DMSO) to the respective wells.
- **Pre-incubation:** Add the recombinant DHODH enzyme to the wells and pre-incubate the mixture at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.
- **Initiate the reaction:** Start the enzymatic reaction by adding dihydroorotic acid (DHO) to all wells.
- **Measure absorbance:** Immediately begin monitoring the decrease in absorbance at 600-650 nm in a microplate reader at 25°C. The reduction of DCIP by DHODH leads to a color change and a decrease in absorbance.
- **Data analysis:** Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ value by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.

Uridine Rescue Assay in Cell Culture

This cell-based assay confirms that the phenotypic effects of a DHODH inhibitor are due to the depletion of the pyrimidine pool.

Materials:

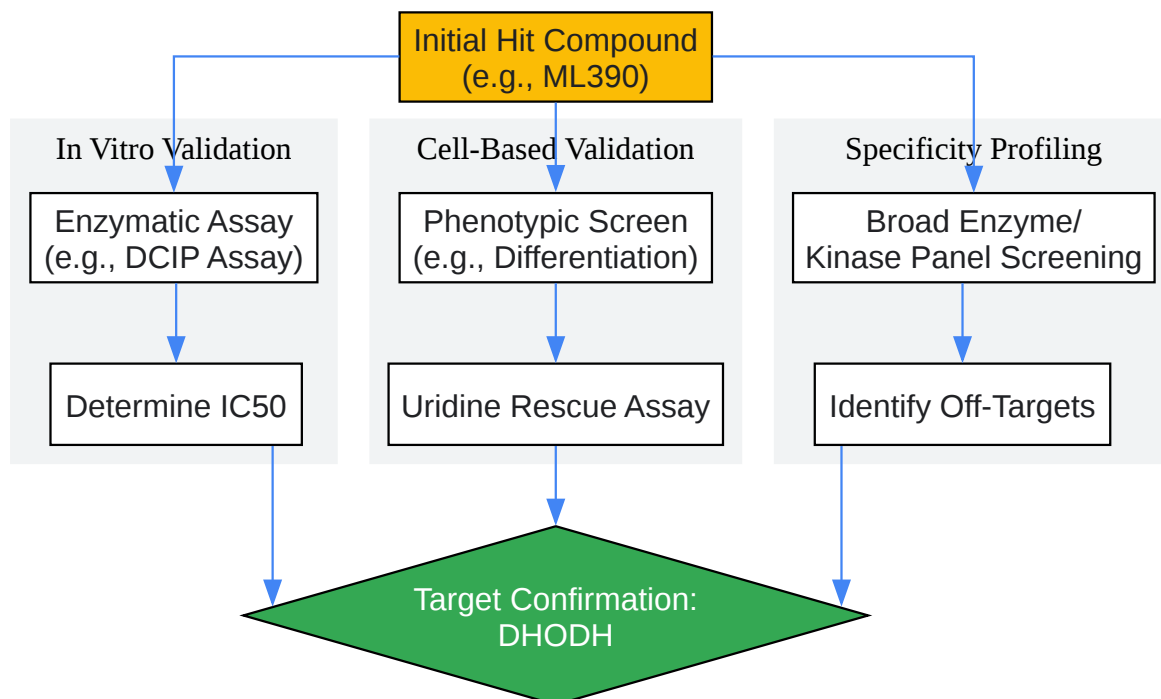
- Cancer cell line sensitive to DHODH inhibition (e.g., HL-60, MV4-11)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **ML390** or other DHODH inhibitor
- Uridine stock solution (e.g., 100 mM in water or PBS, sterile-filtered)
- Cell viability/proliferation assay reagent (e.g., MTT, CellTiter-Glo)
- 96-well cell culture plates
- Incubator (37°C, 5% CO₂)

Procedure:

- **Cell Seeding:** Seed the cells in a 96-well plate at a predetermined optimal density for the chosen cell viability assay and incubate overnight.
- **Compound Treatment:** Prepare serial dilutions of **ML390**. Treat the cells with a range of **ML390** concentrations.
- **Uridine Co-treatment:** For each concentration of **ML390**, prepare a parallel set of wells that are co-treated with a final concentration of uridine (e.g., 100 μ M). Include wells with uridine alone as a control. Also include vehicle-treated control wells.
- **Incubation:** Incubate the plates for a period appropriate to observe the effects of the inhibitor on cell viability (e.g., 72 hours).
- **Cell Viability Assessment:** Add the cell viability reagent to the wells according to the manufacturer's instructions and measure the signal (e.g., absorbance or luminescence) using a plate reader.
- **Data Analysis:** Normalize the viability data to the vehicle-treated control. Plot the cell viability against the concentration of **ML390** in the presence and absence of uridine. A rightward shift in the dose-response curve in the presence of uridine indicates a successful rescue and confirms the on-target effect of the inhibitor.

Visualizing the Workflow for Specificity Confirmation

The following diagram illustrates the logical workflow for confirming the specificity of an enzyme inhibitor like **ML390**.

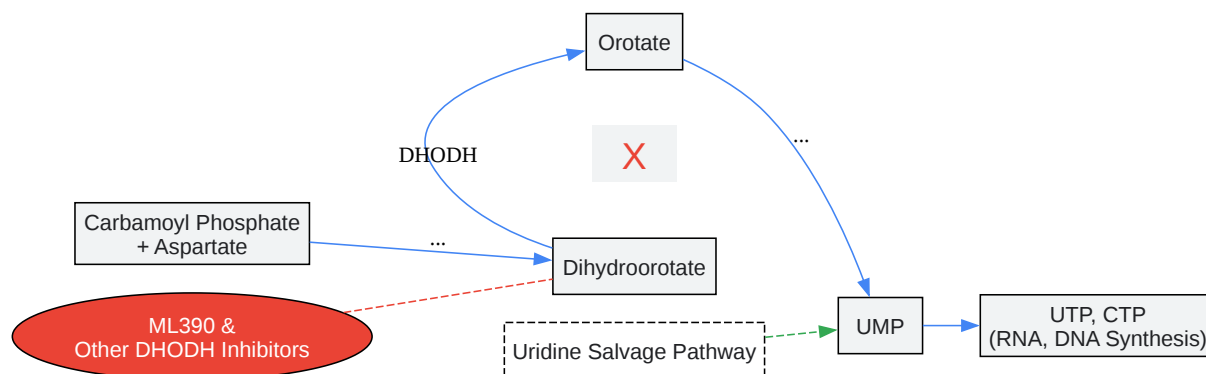


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Workflow for confirming the specificity of an enzyme inhibitor.

Pyrimidine Biosynthesis Pathway and DHODH Inhibition

The diagram below illustrates the de novo pyrimidine biosynthesis pathway and the point of inhibition by **ML390** and other DHODH inhibitors.



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DHODH inhibition in the de novo pyrimidine biosynthesis pathway.

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References

- 1. abmole.com [abmole.com]
- To cite this document: BenchChem. [Confirming ML390's Specificity for DHODH: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1574280#confirming-ml390-s-specificity-for-dhodh\]](https://www.benchchem.com/product/b1574280#confirming-ml390-s-specificity-for-dhodh)

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